1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide
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Overview
Description
1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a piperidine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzo[d]thiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Friedel-Crafts acylation for introducing acyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties and used in optoelectronics.
3-(2-(benzo[d]thiazol-2-yl)thio)acetylamino)benzoic acid: Investigated for its potential as a protein tyrosine phosphatase inhibitor.
Uniqueness
1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. Its piperidine ring and carboxamide group provide additional sites for chemical modification, making it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C21H23N3OS |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3OS/c1-14-9-10-17(15(2)12-14)22-20(25)16-6-5-11-24(13-16)21-23-18-7-3-4-8-19(18)26-21/h3-4,7-10,12,16H,5-6,11,13H2,1-2H3,(H,22,25) |
InChI Key |
VDLVRFITQBIHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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